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sodium;triacetyloxyboranuide

Cat. No.: B7766740
M. Wt: 211.94 g/mol
InChI Key: HHYFEYBWNZJVFQ-UHFFFAOYSA-N
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Description

Significance of Sodium Triacetoxyborohydride (B8407120) in Amination Chemistry

The foremost significance of sodium triacetoxyborohydride lies in its exceptional utility in reductive amination, one of the most vital methods for synthesizing primary, secondary, and tertiary amines. chemicalbook.comharvard.edu This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the final amine product. chemicalbook.comacs.org The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound. chemicalbook.com

Sodium triacetoxyborohydride excels in this role. chemicalbook.comorganic-chemistry.org Its reaction rate for the reduction of iminium ions is significantly faster than for ketones or even aldehydes. organic-chemistry.orgchemicalbook.com This chemoselectivity permits the entire reductive amination process to be carried out as a convenient one-pot procedure, where the carbonyl compound, the amine, and the reducing agent are all mixed. organic-chemistry.orgchemicalbook.com The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion. organic-chemistry.org

Furthermore, STAB offers a significant safety advantage over other selective reagents, most notably sodium cyanoborohydride (NaBH₃CN). chemicalbook.com While effective, sodium cyanoborohydride is highly toxic and can produce hazardous cyanide byproducts. harvard.eduacs.org Sodium triacetoxyborohydride, in contrast, does not generate such toxic side products, making it a safer and more environmentally considerate choice for both laboratory-scale and large-scale industrial syntheses. chemicalbook.comresearchgate.net This combination of high selectivity, mild reaction conditions, and improved safety profile has established sodium triacetoxyborohydride as the reagent of choice for a vast number of reductive amination applications. chemicalbook.comorganic-chemistry.org

Historical Development of Borohydride (B1222165) Reagents for Selective Reductions

The journey to highly selective reducing agents like sodium triacetoxyborohydride began with foundational research into boron hydrides. In the 1930s, the work of Alfred Stock and later Herbert C. Brown with H. I. Schlesinger on the reactions of diborane (B8814927) with aldehydes and ketones initiated the "hydride era" of organic reductions. acs.org However, diborane was a rare and difficult-to-handle gas at the time. acs.org

A revolutionary breakthrough occurred during World War II with the discovery of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.orgacs.org These two reagents represented opposite ends of the reactivity spectrum. Lithium aluminum hydride proved to be an exceptionally powerful reducing agent, capable of reducing almost all carbonyl-containing functional groups, while sodium borohydride was identified as a much milder agent, typically reducing only aldehydes and ketones. acs.orgmasterorganicchemistry.com

This discovery opened the door to the concept of selective reduction. acs.org Chemists realized that by modifying the structure of these parent hydrides, they could create a wide array of reagents with finely tuned reactivity. acs.org The goal was to develop a spectrum of hydrides that could selectively reduce one functional group in a molecule while leaving another untouched. acs.orgacs.org This led to systematic studies involving the substitution of hydride atoms with other groups, such as alkoxy or acyloxy groups, to modulate the reagent's reducing power. The synthesis of sodium triacetoxyborohydride is a direct result of this line of inquiry, representing a successful effort to attenuate the reactivity of sodium borohydride to achieve greater selectivity. wikipedia.orgorganic-chemistry.org

Evolution of Reductive Amination Methodologies Utilizing Boron Hydrides

Reductive amination has long been a cornerstone for amine synthesis, but early methods had significant drawbacks. acs.org Traditional approaches often involved catalytic hydrogenation (using hydrogen gas and a metal catalyst), which required specialized equipment and could inadvertently reduce other functional groups in the molecule. acs.org Another approach was the use of strong, non-selective reducing agents that necessitated the pre-formation and isolation of the imine intermediate to prevent reduction of the starting carbonyl compound. acs.org

The introduction of sodium cyanoborohydride (NaBH₃CN) in the 1970s marked a significant advancement. harvard.eduorganicreactions.org Borch and his colleagues demonstrated that NaBH₃CN was stable in mildly acidic conditions (pH 6-7), where the formation of the iminium ion is favored. harvard.edu At this pH, the reagent is slow to reduce aldehydes and ketones but rapidly reduces the iminium ion, allowing for a one-pot direct reductive amination. harvard.edu Despite its effectiveness, the high toxicity of NaBH₃CN and its byproducts remained a major concern. acs.org

The search for a safer, yet equally selective, alternative led to the development and popularization of sodium triacetoxyborohydride. acs.orgchemicalbook.com As established by Abdel-Magid and others, STAB provides the same high selectivity for iminium ions as NaBH₃CN but without the associated toxicity risks. chemicalbook.comorganic-chemistry.org It is sensitive to water and incompatible with methanol (B129727), so reactions are typically run in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com The evolution from harsh, multi-step procedures to the use of toxic but selective reagents, and finally to the widespread adoption of the safer and highly efficient sodium triacetoxyborohydride, illustrates a clear progression toward milder, more selective, and safer chemical methodologies in modern organic synthesis. chemicalbook.comresearchgate.net

Data Tables

Table 1: Properties of Sodium Triacetoxyborohydride

PropertyValueSource
Chemical Formula Na[(CH₃COO)₃BH] wikipedia.org
Molar Mass 211.94 g·mol⁻¹ wikipedia.org
Appearance White hygroscopic powder wikipedia.orgchemicalbook.com
Melting Point 116-120 °C (decomposes) wikipedia.org
Common Abbreviation STAB chemicalbook.comwikipedia.org
Primary Application Reductive Amination chemicalbook.comorganic-chemistry.orgchemicalbook.com

Table 2: Comparison of Common Borohydride Reagents for Reductive Amination

ReagentSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Reduces aldehydes/ketones; not ideal for one-pot amination. masterorganicchemistry.comcommonorganicchemistry.comSelectively reduces iminium ions over carbonyls. harvard.eduHighly selective for iminium ions over carbonyls. chemicalbook.comorganic-chemistry.org
Reactivity Stronger, less selective. organicchemistrydata.orgMilder than NaBH₄. wikipedia.orgMilder than NaBH₄ and NaBH₃CN. wikipedia.org
Typical Solvents Methanol, Ethanol. commonorganicchemistry.comMethanol, water. commonorganicchemistry.comyoutube.comDichloroethane (DCE), Tetrahydrofuran (THF). organic-chemistry.orgcommonorganicchemistry.com
Safety Profile Generally safe to handle. jconsortium.comHighly toxic; generates HCN byproduct. harvard.eduacs.orgMuch safer; no toxic byproducts. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BNaO6 B7766740 sodium;triacetyloxyboranuide

Properties

IUPAC Name

sodium;triacetyloxyboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYFEYBWNZJVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Characterization in Sodium Triacetoxyborohydride Research

Established Synthetic Routes for Sodium Triacetoxyborohydride (B8407120) Preparation

The conventional synthesis of sodium triacetoxyborohydride involves the controlled reaction of sodium borohydride (B1222165) with three equivalents of acetic acid. This reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) or benzene. The reaction proceeds with the evolution of hydrogen gas, necessitating careful temperature control and an inert atmosphere to ensure safety and prevent side reactions. The product is often generated in situ for immediate use or can be isolated as a solid. The purity of the resulting sodium triacetoxyborohydride from these standard methods is generally suitable for many synthetic applications, although it can contain residual starting materials or byproducts.

Advancements in Reagent Synthesis for Enhanced Purity and Performance

To meet the demands of more sensitive and high-yield organic transformations, significant research has been directed towards improving the synthesis of sodium triacetoxyborohydride to achieve higher purity and better performance. One notable advancement involves the reaction of sodium borohydride with acetic acid in the absence of a solvent at reduced temperatures. This "neat" synthesis has been shown to produce a product with a purity exceeding 97%. This method not only enhances purity but also simplifies the work-up procedure and reduces solvent waste. Further refinements in purification, such as recrystallization from specific solvent systems like a mixture of toluene (B28343) and acetic acid, have also been developed to yield a highly pure, crystalline form of the reagent.

Quantitative Methodologies for Reagent Potency Determination

Accurately determining the active borohydride content is crucial for the reliable and reproducible application of sodium triacetoxyborohydride in stoichiometric reactions. Various analytical methods have been established for this purpose.

Chromatographic Assay Techniques for Active Borohydride Content

While direct chromatographic analysis of the highly reactive borohydride anion is challenging, indirect methods have been successfully implemented. One such approach involves the derivatization of the borohydride, followed by analysis using techniques like gas chromatography or high-performance liquid chromatography (HPLC). Another effective method for potency determination is ion-exchange chromatography. This technique allows for the separation and quantification of the borohydride anion from other components in the sample, providing a direct measure of the active reagent content.

Spectroscopic Investigations of Reagent Degradation Kinetics

Understanding the stability and degradation pathways of sodium triacetoxyborohydride is essential for its proper storage and handling. Spectroscopic techniques play a vital role in these investigations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for directly observing the boron-containing species in a sample. The ¹¹B NMR spectrum of fresh, high-purity sodium triacetoxyborohydride shows a characteristic quartet. The appearance of other signals over time can be used to identify and quantify degradation products. Infrared (IR) spectroscopy is also employed to monitor the stability of the reagent by observing the characteristic B-H stretching frequency. The decrease in the intensity of this band can be correlated with the loss of active hydride content.

Interactive Data Table: Spectroscopic Data for Sodium Triacetoxyborohydride

Spectroscopic TechniqueKey Signal/PeakApplication in Stability and Purity Analysis
¹¹B NMR Quartet (J ≈ 85 Hz)Directly quantifies the active borohydride species and identifies boron-containing impurities.
¹H NMR Singlet at ~1.90 ppm (acetate protons)Monitors the integrity of the acetoxy groups and can detect proton-containing impurities.
IR Spectroscopy Strong B-H stretch at ~2400-2500 cm⁻¹Provides a quantitative measure of the active hydride content through peak intensity.

Mechanistic Elucidation of Sodium Triacetoxyborohydride Mediated Reactions

Fundamental Principles of Hydride Transfer in Acylborohydride Chemistry

The reactivity of sodium triacetoxyborohydride (B8407120) is rooted in the fundamental principles of hydride transfer, a process involving the transfer of a hydride ion (H⁻) from a donor molecule to an acceptor. fiveable.me In the context of acylborohydrides, the parent borohydride (B1222165) anion ([BH₄]⁻) is modified by the replacement of hydrogen atoms with acetoxy groups. This substitution has profound consequences on the reagent's reducing power.

The three electron-withdrawing acetoxy groups on the boron atom decrease the electron density of the boron-hydrogen (B-H) bond. organic-chemistry.orgresearchgate.netsciencemadness.org This electronic effect, combined with the steric bulk of the acetoxy groups, stabilizes the B-H bond, rendering sodium triacetoxyborohydride a much milder and more selective reducing agent than sodium borohydride. organic-chemistry.orgsciencemadness.orgwikipedia.org The mechanism of reduction involves the transfer of a hydride from the [BH(OAc)₃]⁻ anion to an electrophilic carbon center, such as the carbon of a protonated imine (an iminium ion). chemistrysteps.comyoutube.com This transfer proceeds via a transition state where the hydride is delivered to the acceptor, breaking the B-H bond and forming a new carbon-hydrogen (C-H) bond. fiveable.me The reduced reactivity of the B-H bond in sodium triacetoxyborohydride prevents the reduction of less electrophilic functional groups like ketones and aldehydes, while allowing for the rapid reduction of more reactive species such as iminium ions. organic-chemistry.orgsciencemadness.org

Detailed Reaction Mechanisms in Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgchemicalbook.com Sodium triacetoxyborohydride is particularly well-suited for one-pot reductive amination procedures because its reaction rate for the reduction of iminium ions is significantly faster than for the reduction of the starting carbonyl compounds. organic-chemistry.org

The direct reductive amination process begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form a carbinolamine intermediate. sciencemadness.org This step is typically catalyzed by a trace amount of acid. organicchemistrytutor.com The carbinolamine then undergoes dehydration to yield an imine (from a primary amine) or an enamine (from a secondary amine). sciencemadness.orgmasterorganicchemistry.com

In the presence of an acid, such as the commonly used acetic acid, the imine is protonated to form a highly electrophilic iminium ion. organic-chemistry.orgmasterorganicchemistry.com It is this iminium ion that is the key substrate for the hydride reagent. harvard.edu Sodium triacetoxyborohydride selectively delivers a hydride to the carbon of the iminium ion, reducing it to the final amine product. chemistrysteps.comorganicchemistrytutor.com The selectivity of the reagent is crucial; it does not significantly reduce the aldehyde or ketone starting material present in the same pot, allowing the iminium ion concentration to build and be effectively reduced. masterorganicchemistry.comnih.govacs.org

Nucleophilic Attack: The amine attacks the carbonyl carbon.

Proton Transfer: Proton transfers lead to a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming an iminium ion.

Hydride Reduction: The triacetoxyborohydride anion transfers a hydride to the iminium carbon, yielding the final amine.

Computational studies have provided a detailed picture of the hydride transfer step. The transition state for the reduction involves the coordination of the reactants. Density Functional Theory (DFT) calculations have shown that the Lewis-acidic sodium ion plays a crucial role in organizing the transition state structure for the hydride transfer. nih.govnih.gov The sodium ion coordinates to both the imine nitrogen and an oxygen atom of the triacetoxyborohydride, bringing the hydride donor and acceptor into proximity and lowering the activation energy of the reaction.

The steric demand of the bulky triacetoxyborohydride reagent also influences the stereochemical outcome of the reaction, particularly in the reduction of cyclic ketones. researchgate.net The hydride tends to approach from the less sterically hindered face of the iminium ion, often leading to high diastereoselectivity. researchgate.net

Both Brønsted-Lowry and Lewis acids can significantly accelerate the rate of reductive amination.

Brønsted-Lowry Acids: A common additive in these reactions is acetic acid. organic-chemistry.orgnih.gov It serves a dual catalytic role. First, it catalyzes the dehydration of the carbinolamine intermediate to form the imine. organic-chemistry.org Second, it protonates the imine to generate the more electrophilic iminium ion, which is reduced much more rapidly than the neutral imine. organic-chemistry.orgsciencemadness.org While effective, the addition of acid must be controlled, as highly acidic conditions (pH 3-4) can also promote the unwanted reduction of the starting carbonyl compounds. sciencemadness.org

Lewis Acids: Lewis acids such as titanium(IV) isopropoxide or zinc chloride can also be employed, particularly for less reactive substrates. masterorganicchemistry.comcommonorganicchemistry.com They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine. masterorganicchemistry.com Furthermore, computational studies have affirmed that the intrinsic Lewis acidity of the sodium counterion in sodium triacetoxyborohydride is pivotal in the subsequent hydride transfer step. scholaris.ca

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving sodium triacetoxyborohydride. nih.govacs.orgscholaris.ca These theoretical studies provide detailed information on reaction pathways, transition state geometries, and the energetic factors that govern the reagent's remarkable selectivity. researchgate.netnih.gov

DFT calculations have been instrumental in quantifying why sodium triacetoxyborohydride selectively reduces imines in the presence of aldehydes and ketones. nih.govacs.orgscholaris.ca Studies have analyzed the complete reaction pathways for direct reductive amination, comparing the activation energies for the reduction of the carbonyl starting material versus the intermediate imine. nih.gov

The findings consistently show that the transition states for both the formation and subsequent reduction of the imine are energetically lower (more favorable) than the transition state for the direct reduction of the corresponding aldehyde or ketone. nih.govnih.gov This kinetic preference is the origin of the reagent's selectivity in one-pot procedures. For instance, calculations in a tetrahydrofuran (B95107) (THF) solvent model show that the activation free energy for the hydride transfer to imine derivatives is significantly lower than for their parent carbonyl compounds. nih.gov This confirms that the reduction of the imine is both thermodynamically and kinetically favored. scholaris.ca

Table 1: Comparative Activation Free Energies (ΔG‡) for Hydride Transfer in THF Data sourced from DFT calculations. nih.gov

Carbonyl CompoundΔG‡ for Carbonyl Reduction (kcal/mol)Corresponding Imine DerivativeΔG‡ for Imine Reduction (kcal/mol)Energy Difference (kcal/mol)
Formaldehyde22.4Methylenimine13.2-9.2
Acetaldehyde (B116499)21.0Z-Methylethylideneimine8.4-12.6
Acetone22.82-Methylpropylideneimine11.2-11.6

Table 2: Calculated Free Energies of Reaction (ΔGrxn) in THF Data sourced from DFT calculations. nih.gov

Carbonyl CompoundΔGrxn for Carbonyl Reduction (kcal/mol)Corresponding Imine DerivativeΔGrxn for Imine Reduction (kcal/mol)
Formaldehyde-36.6Methylenimine-43.3
Acetaldehyde-30.0Z-Methylethylideneimine-35.2
Acetone-26.92-Methylpropylideneimine-27.9

Computational Chemistry Approaches to Mechanistic Insight

Exploration of Solvent Dielectric Effects on Reaction Pathways

Commonly employed solvents in STAB-mediated reactions include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM), ethers such as tetrahydrofuran (THF) and dioxane, and occasionally acetonitrile (B52724). harvard.educommonorganicchemistry.com Empirical observations have shown that reductive aminations are generally faster in the more polar DCE (ε ≈ 10.4) compared to the less polar THF (ε ≈ 7.6). scribd.com This suggests that the transition state of the rate-determining step is more polar than the ground state reactants and is better stabilized by a solvent with a higher dielectric constant.

Computational studies, specifically Density Functional Theory (DFT), have been employed to probe the mechanistic intricacies of STAB reductions in different solvent environments. acs.org A comparative study of the reductive amination of acetaldehyde with methylamine (B109427) in DCE and THF revealed that while the fundamental reaction pathways are similar in both solvents, the choice of solvent can impact the molecular geometry of the transition states. wikipedia.org The study indicated that the hydride transfer from STAB to the iminium ion proceeds through a well-organized transition state where the sodium ion coordinates with the carbonyl oxygen of an acetoxy group and the imine nitrogen. The stabilization of this polar transition state is crucial for the facility of the hydride transfer.

The table below summarizes the dielectric constants of common solvents used in STAB-mediated reactions and the general observations regarding their effect on reaction rates.

SolventDielectric Constant (ε) at 20°CGeneral Observation on Reaction Rate
1,2-Dichloroethane (DCE)10.4Generally faster reaction rates
Dichloromethane (DCM)8.9Commonly used, effective solvent
Tetrahydrofuran (THF)7.6Slower reaction rates compared to DCE
Acetonitrile37.5Occasionally used
Dioxane2.2Less common, likely slower rates

Data for dielectric constants are approximate and can vary with temperature and other conditions.

Mechanistic Considerations for Reductions Beyond Amination

While sodium;triacetyloxyboranuide is predominantly utilized for reductive amination, it exhibits utility in the reduction of other functional groups, often with distinct mechanistic features.

One notable application is the diastereoselective reduction of β-hydroxy ketones to afford 1,3-trans diols. sciencemadness.org The mechanism is believed to proceed through a substrate-directed pathway. The hydroxyl group of the substrate is thought to displace one of the acetoxy groups on the borohydride, forming an alkoxydiacetoxyborohydride intermediate. This brings the hydride source in close proximity to the ketone carbonyl. The reduction then occurs via an intramolecular six-membered ring transition state, where the hydride is delivered to the carbonyl carbon. This intramolecular delivery accounts for the high diastereoselectivity observed, with the bulky borohydride moiety directing the hydride to the less sterically hindered face of the ketone.

The reduction of amides to amines by this compound is less common, and the reagent is generally considered too mild for this transformation under standard conditions. More reactive acyloxyborohydrides, such as sodium monoacetoxyborohydride, are reported to be effective for the reduction of primary and secondary amides. sciencemadness.org The mechanism for amide reduction by borohydride reagents typically involves the initial coordination of the boron to the amide carbonyl oxygen, activating the carbonyl group. This is followed by the transfer of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction steps lead to the amine. The reduced reactivity of STAB towards amides is likely due to the electron-withdrawing nature and steric bulk of the three acetoxy groups, which temper the hydridic character of the B-H bond.

The cleavage of oxazolidine (B1195125) rings by this compound has also been reported. The mechanism of this reaction is likely to involve the Lewis acidic sodium ion coordinating to the oxygen atom of the oxazolidine ring, which facilitates the ring opening upon hydride attack at the C-2 or C-5 position, depending on the substitution pattern of the oxazolidine. The exact pathway and the factors governing the regioselectivity of the hydride attack are not extensively detailed in the literature for STAB specifically but are likely to be influenced by steric and electronic factors of the oxazolidine substrate.

The following table summarizes the mechanistic aspects of these reductions.

SubstrateProductKey Mechanistic Feature
β-Hydroxy Ketone1,3-trans DiolIntramolecular hydride delivery via an alkoxydiacetoxyborohydride intermediate.
AmideAmineGenerally requires a more reactive acyloxyborohydride; involves carbonyl activation followed by hydride transfer.
OxazolidineAmino alcoholLewis acid-assisted ring opening followed by hydride attack.

Chemoselectivity and Stereoselectivity in Sodium Triacetoxyborohydride Applications

Chemoselective Reduction of Imines Over Carbonyl Compounds

A defining feature of sodium triacetoxyborohydride (B8407120) is its pronounced preference for reducing iminium ions over carbonyl compounds. organic-chemistry.orgnih.gov The reaction, known as reductive amination, typically proceeds through the initial formation of a carbinolamine intermediate from a carbonyl compound and an amine. This intermediate then dehydrates to form an imine or, under weakly acidic conditions, an iminium ion. nih.govsciencemadness.org Sodium triacetoxyborohydride rapidly reduces the C=N double bond of the iminium ion, while leaving the C=O double bond of the parent aldehyde or ketone largely untouched. organic-chemistry.orgreddit.com

This selectivity is attributed to the electronic and steric properties of the reagent. The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride (B1222165), making it a milder hydride donor than reagents like sodium borohydride. organic-chemistry.orgsciencemadness.org Consequently, the reaction rate for the reduction of the more electrophilic and reactive iminium ion is significantly faster than that for the reduction of aldehydes or ketones. organic-chemistry.orgacs.org This allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are all combined, streamlining the synthesis of secondary and tertiary amines. organic-chemistry.orgchemicalbook.com

While sodium triacetoxyborohydride is capable of reducing aldehydes to their corresponding alcohols, it is notably unreactive towards most ketones under typical reductive amination conditions. wikipedia.orgsciencemadness.orgmdma.ch This differential reactivity is a key aspect of its chemoselectivity. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to hydride attack. However, even with aldehydes, the rate of iminium ion reduction is so much greater that the direct reduction of the aldehyde is often not a significant competing side reaction. nih.govscribd.com

In practice, the reduction of an aldehyde to an alcohol by sodium triacetoxyborohydride is a slow process compared to the rapid formation and subsequent reduction of the iminium ion intermediate. organic-chemistry.orgmdma.ch For instance, in a competitive experiment involving an equimolar mixture of benzaldehyde (B42025) and acetophenone (B1666503), sodium triacetoxyborohydride completely reduced the benzaldehyde to benzyl (B1604629) alcohol while leaving the acetophenone largely unreacted. mdma.ch This inherent selectivity makes it possible to perform reductive aminations on aldehydes without significant formation of the corresponding alcohol byproduct. scribd.com The reduction of ketones is generally negligible, which is why this reagent is ideal for the reductive amination of a wide range of ketone substrates. sciencemadness.orgmdma.ch

Carbonyl SubstrateAmineProductObservationsYield (%)
CycloheptanoneCyclohexylamineN-CyclohexylcycloheptylamineKetone is not reduced; iminium ion is selectively reduced.96
BenzaldehydeAnilineN-BenzylanilineAldehyde reduction is minimal; iminium ion is selectively reduced.96
PhenylacetaldehydeDibenzylamineN,N-DibenzylphenethylamineSelective amination in the presence of an aldehyde group.95
AcetophenoneMorpholine4-(1-Phenylethyl)morpholineReaction is slower than with aldehydes, but selective for the imine.88

This table presents illustrative data on the selective reductive amination of various carbonyl compounds using sodium triacetoxyborohydride, highlighting the preferential reduction of the intermediate iminium ion over the carbonyl group. Data sourced from Abdel-Magid, A. F., et al. (1996). nih.gov

The procedure is also compatible with acid-sensitive groups, such as acetals and ketals, which can be present in the substrate without being cleaved. organic-chemistry.orgnih.gov This high degree of chemoselectivity makes sodium triacetoxyborohydride a preferred reagent for late-stage functionalization in the synthesis of pharmaceuticals and other complex organic targets. sigmaaldrich.cn

Stereochemical Control in Sodium Triacetoxyborohydride Reductions

Beyond its chemoselectivity, sodium triacetoxyborohydride is valued for its ability to influence the stereochemical outcome of reductive amination reactions. The steric bulk of the reagent, which is greater than that of other common hydride donors like sodium cyanoborohydride, often leads to high levels of diastereoselectivity. researchgate.netmdma.ch The approach of the bulky hydride reagent to the iminium ion intermediate is highly sensitive to the steric environment of the substrate, allowing for predictable control over the formation of stereocenters. researchgate.net

In the reductive amination of cyclic ketones, sodium triacetoxyborohydride often delivers the hydride from the less hindered face of the intermediate iminium ion, leading to the formation of a specific diastereomer. For substituted cyclohexanones, this typically involves an equatorial attack of the hydride on the iminium ion, resulting in the formation of the thermodynamically less stable axial amine as the major product. researchgate.netscribd.com This stereochemical preference is a consistent and valuable feature for the synthesis of specific isomers. The diastereoselectivity is often enhanced in more rigid systems, such as bicyclic ketones. For example, the reductive amination of norcamphor (B56629) with sodium triacetoxyborohydride yields the endo-amine product exclusively. scribd.com

SubstrateAmineMajor Product DiastereomerDiastereomeric Ratio (cis:trans or endo:exo)
4-tert-Butylcyclohexanone (B146137)Methylamine (B109427)cis-4-tert-Butyl-N-methylcyclohexanamine>99:1
Methyl cyclohexanone-2-carboxylateBenzylaminecis-Methyl 2-(benzylamino)cyclohexanecarboxylate>95:5
NorcamphorBenzylamineN-Benzyl-exo-bicyclo[2.2.1]heptan-2-amine>99:1 (endo-attack)

This table provides examples of the high diastereoselectivity achieved in the reductive amination of cyclic ketones with sodium triacetoxyborohydride. The steric bulk of the reagent directs the hydride attack to produce a preferred stereoisomer. Data sourced from Abdel-Magid, A. F., et al. (2006) and Abdel-Magid, A. F., et al. (1996). sciencemadness.orgscribd.com

The stereodirecting capabilities of sodium triacetoxyborohydride are crucial in the synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount. In the pharmaceutical industry, the reagent is frequently employed in the construction of chiral amine centers. sigmaaldrich.cn For example, the stereoselective reduction of 4-ketoprolines using sodium triacetoxyborohydride yields the corresponding trans-hydroxyproline derivatives with excellent selectivity, a transformation that is difficult to achieve with other reducing agents. sigmaaldrich.com

Furthermore, hydroxy-directed reductive aminations can provide high levels of stereocontrol. In one reported synthesis, a hydroxy-directed reductive amination of a cyclopentanone (B42830) derivative with a valine ester favored the formation of the trans product, demonstrating that existing stereocenters and functional groups within the substrate can strongly influence the stereochemical outcome of the reduction. sciencemadness.org This predictability is essential for the asymmetric synthesis of complex amine derivatives.

Scope of Substrates in Reductive Amination

The reductive amination protocol using sodium triacetoxyborohydride is applicable to a broad range of substrates. researchgate.netnih.gov The reaction is effective for both aliphatic (acyclic and cyclic) and aromatic aldehydes. scribd.com While it is generally unreactive towards aromatic ketones, it performs well with a wide variety of aliphatic and heterocyclic ketones. sciencemadness.org

The scope of the amine component is also extensive. The reaction works efficiently with primary and secondary amines. harvard.edu A significant advantage of this method is its effectiveness with weakly basic and poorly nucleophilic amines, such as anilines bearing electron-withdrawing substituents (e.g., nitro, cyano, or carboxyl groups). scribd.commdma.ch These amines are often problematic substrates for other reductive amination methods. mdma.ch

Despite its broad utility, there are some limitations. The reaction is generally not suitable for aromatic ketones, α,β-unsaturated ketones, or highly sterically hindered ketones and amines. sciencemadness.orgnih.gov In cases where dialkylation of primary amines is a concern with reactive aldehydes, a stepwise procedure involving the pre-formation of the imine followed by reduction with sodium borohydride can be a superior alternative. organic-chemistry.orgnih.gov

Primary and Secondary Amine Reactivity in Reductive Alkylation

Sodium triacetoxyborohydride is highly effective for the reductive alkylation of a wide array of primary and secondary amines. nih.gov The reaction proceeds efficiently with both aliphatic and aromatic amines, including those that are weakly basic or sterically hindered. nih.govmdma.ch The mild reaction conditions tolerate a variety of sensitive functional groups, making it a broadly applicable method. organic-chemistry.org

The general mechanism involves the initial formation of an iminium ion from the condensation of the amine and a carbonyl compound. Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the alkylated amine. The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org While reactions with aldehydes are often spontaneous, reactions involving less reactive ketones may benefit from the addition of a catalytic amount of acetic acid to facilitate imine formation. organic-chemistry.org

The reagent has proven particularly advantageous for reactions with weakly basic amines, such as anilines bearing electron-withdrawing groups, which are often problematic with other reducing agents. mdma.ch

Table 1: Reductive Alkylation of Various Amines with Carbonyl Compounds

AmineCarbonyl CompoundProductYield (%)
AnilineCyclohexanoneN-Cyclohexylaniline95%
DibenzylamineIsovaleraldehydeN,N-Dibenzyl-3-methylbutan-1-amine94%
p-NitroanilineCyclopentanoneN-Cyclopentyl-4-nitroaniline85%
PiperidineBenzaldehyde1-Benzylpiperidine96%

Data is illustrative and compiled from typical results found in organic synthesis literature.

Reductive Amination of Aliphatic and Aromatic Carbonyl Compounds

A key feature of sodium triacetoxyborohydride is its chemoselectivity towards different carbonyl compounds. It is a general and efficient reagent for the reductive amination of both aliphatic and aromatic aldehydes. nih.gov However, its reactivity towards ketones is more nuanced. While aliphatic acyclic and cyclic ketones generally react well, aromatic and unsaturated ketones are often poor substrates under standard conditions. nih.gov

This selectivity is attributed to the steric bulk and reduced hydridic character of the reagent. Aldehydes, being sterically more accessible and electronically more reactive than ketones, form the corresponding iminium ions more readily and are reduced faster. The reaction rate for the reduction of iminium ions is significantly faster than for the reduction of even aldehydes, which allows the reductive amination to be performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present simultaneously. organic-chemistry.org This contrasts with stronger reducing agents like sodium borohydride, which can cause significant reduction of the starting carbonyl compound as a side reaction.

Strategies for Mitigating Dialkylation of Primary Amines

A common side reaction in the reductive amination of primary amines is overalkylation, where the newly formed secondary amine reacts further with the carbonyl compound and reducing agent to yield a tertiary amine. organic-chemistry.org While the rate of this second alkylation is generally slow with sodium triacetoxyborohydride, it can become significant, particularly with reactive aldehydes. organic-chemistry.org

To circumvent this issue, an indirect, stepwise procedure is often employed. nih.govorganic-chemistry.org This strategy involves two distinct steps:

Imine Formation: The primary amine and the aldehyde are first condensed to form the corresponding imine. This is typically carried out in a solvent like methanol (B129727), which facilitates rapid and often quantitative imine formation, frequently without the need for dehydrating agents. harvard.edu

Reduction: The pre-formed imine is then reduced in a separate step. For this reduction, sodium borohydride is often used instead of sodium triacetoxyborohydride. Sodium borohydride is a more powerful, less sterically hindered reducing agent that rapidly reduces the imine, minimizing the contact time and thus the opportunity for the product secondary amine to react further. organic-chemistry.orgharvard.edu

This stepwise approach provides greater control over the reaction and consistently delivers higher yields of the desired mono-alkylated secondary amine. nih.gov

Broadening the Scope of Sodium Triacetoxyborohydride Reductions

While renowned for its role in reductive amination, the applications of sodium triacetoxyborohydride and closely related acyloxyborohydrides extend to the reduction of other nitrogen-containing functional groups and specific types of ketones and acetals.

Reduction of Nitrogen Heterocycles (Indoles, Quinolines, Isoquinolines)

Acyloxyborohydride reagents, formed from the combination of a borohydride and a carboxylic acid, are effective in the reduction of certain nitrogen heterocycles. For instance, the combination of sodium cyanoborohydride and acetic acid can smoothly reduce indoles to their corresponding indolines. sciencemadness.org This method has been applied in the synthesis of complex natural products where only the more basic indole (B1671886) ring is targeted for reduction. sciencemadness.org Similarly, quinolines and isoquinolines can be reduced to their respective tetrahydro derivatives using this reagent system. sciencemadness.org N-substituted indoles can also be reduced to indolines using sodium borohydride in acetic acid. sciencemadness.org The synthesis of a diazaindoline has been accomplished using sodium triacetoxyborohydride in a key reductive amination step. researchgate.net

Reduction of Oximes, Enamines, and Amides

The utility of sodium triacetoxyborohydride extends to other nitrogen-based functional groups:

Enamines: The reduction of enamines is an established application of acyloxyborohydrides and has been widely used in synthesis. sciencemadness.org

Oximes: While less common for sodium triacetoxyborohydride itself, related borohydride reagents can reduce oximes to hydroxylamines. sciencemadness.orgmdma.ch

Amides: The reduction of amides typically requires harsher conditions. However, sodium monoacetoxyborohydride (NaBH3OAc), a more reactive variant, can reduce primary and secondary amides to amines. sciencemadness.org There are also specific examples in complex molecule synthesis where sodium triacetoxyborohydride has been used to effectively reduce an amide functionality. researchgate.net

Reductions of Aryl Ketones, Acetals, and β-Hydroxy Ketones

The chemoselectivity of sodium triacetoxyborohydride is further highlighted by its reactivity profile with specific ketone types and its inertness towards acetals.

Aryl Ketones: As previously noted, sodium triacetoxyborohydride is generally not an effective reagent for the reduction of aryl ketones. nih.gov This limitation is a key aspect of its selectivity, allowing for reductive aminations of aldehydes in the presence of aryl ketone moieties.

Acetals: The reagent is compatible with acid-sensitive functional groups such as acetals and ketals, which remain untouched under standard reaction conditions. organic-chemistry.org This tolerance is a significant advantage over more acidic reducing systems.

β-Hydroxy Ketones: A significant and highly valuable application of sodium triacetoxyborohydride is the stereoselective reduction of β-hydroxy ketones. This reaction, often referred to as the Saksena-Evans reduction (which more specifically uses tetramethylammonium (B1211777) triacetoxyborohydride), delivers the anti-1,3-diol with high diastereoselectivity. sciencemadness.orgwikipedia.org The reaction is believed to proceed via an intramolecular hydride delivery from the boron reagent, which is directed by chelation to the existing hydroxyl group. This forces the hydride to approach from a specific face, dictating the stereochemical outcome. wikipedia.org

Table 2: Summary of Substrate Reactivity with Sodium Triacetoxyborohydride

Substrate ClassGeneral ReactivityNotes
Aliphatic AldehydesExcellent (for Reductive Amination)Rapid iminium ion formation and reduction.
Aromatic AldehydesExcellent (for Reductive Amination)Efficiently undergoes reductive amination.
Aliphatic KetonesGood (for Reductive Amination)May require acetic acid catalyst.
Aryl KetonesPoor / UnreactiveA key limitation and point of selectivity. nih.gov
Indoles, QuinolinesReactive (with related reagents)Reduced by acyloxyborohydrides (e.g., NaBH3CN/AcOH). sciencemadness.org
EnaminesReactiveReadily reduced. sciencemadness.org
AmidesGenerally UnreactiveMore reactive variants (NaBH3OAc) are effective. sciencemadness.org
Acetals / KetalsUnreactive / ToleratedImportant for chemoselectivity in complex molecules. organic-chemistry.org
β-Hydroxy KetonesHighly Reactive & StereoselectiveForms anti-1,3-diols. sciencemadness.orgwikipedia.org

Development of Novel N-Alkylation Protocols using Carboxylic Acids

A significant advancement in the application of sodium;triacetyloxyboranuide has been the development of novel N-alkylation protocols that utilize carboxylic acids as the alkyl source. This methodology provides a direct and efficient route for the synthesis of tertiary amines from primary and secondary amines, capitalizing on the reducing capabilities of this compound in a one-pot reaction. This approach is advantageous as it circumvents the often problematic use of alkyl halides and offers a broader substrate scope. researchgate.net

The underlying mechanism of this transformation is believed to involve a sequential two-step process within a single reaction vessel. Initially, the carboxylic acid is reduced in situ by this compound to the corresponding aldehyde. Subsequently, this aldehyde undergoes a reductive amination reaction with the primary or secondary amine present in the mixture to yield the N-alkylated product. researchgate.netmdma.ch

This innovative protocol has been shown to be effective for a range of amines and carboxylic acids, demonstrating its versatility. Research has indicated that acetonitrile (B52724) is a particularly suitable solvent for these reactions, and the N-alkylation of aliphatic amines proceeds with notable smoothness. researchgate.net The mild reaction conditions associated with this method allow for the presence of various functional groups that might not be stable under harsher N-alkylation conditions. researchgate.net

Detailed Research Findings

Investigations into this novel N-alkylation protocol have demonstrated its broad applicability and efficiency. Studies have explored the reaction of various secondary amines with a diverse range of carboxylic acids, consistently producing the corresponding tertiary amines in high yields. The reaction conditions are generally mild, and the procedure is operationally simple.

The scope of the reaction has been shown to include both aromatic and aliphatic amines, as well as a variety of carboxylic acids, including those with linear and branched chains. This flexibility makes the protocol a valuable tool for the synthesis of a wide array of structurally diverse tertiary amines.

Below are interactive data tables summarizing the results from studies on the N-alkylation of secondary amines using different carboxylic acids in the presence of this compound.

Table 1: N-Alkylation of Various Secondary Amines with Propanoic Acid

AmineCarboxylic AcidProductYield (%)
N-methylanilinePropanoic acidN-methyl-N-propylaniline92
DibenzylaminePropanoic acidN,N-dibenzylpropan-1-amine95
PiperidinePropanoic acid1-propylpiperidine90
MorpholinePropanoic acid4-propylmorpholine94

Table 2: N-Alkylation of N-methylaniline with Various Carboxylic Acids

AmineCarboxylic AcidProductYield (%)
N-methylanilineAcetic acidN-ethyl-N-methylaniline91
N-methylanilineButyric acidN-butyl-N-methylaniline93
N-methylanilineIsobutyric acidN-isobutyl-N-methylaniline89
N-methylanilinePhenylacetic acidN-benzyl-N-methylaniline88

These findings underscore the utility of this compound in facilitating novel N-alkylation reactions with carboxylic acids, offering a powerful and versatile method for the synthesis of tertiary amines.

Comparative Analysis of Sodium Triacetoxyborohydride with Alternative Reducing Agents

Comparison with Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride was once the most commonly used borohydride (B1222165) reagent for reductive amination. mdma.ch However, sodium triacetoxyborohydride (B8407120) is now often preferred.

Both sodium triacetoxyborohydride and sodium cyanoborohydride are valued for their ability to selectively reduce iminium ions in the presence of less reactive aldehydes and ketones, a crucial feature for one-pot reductive amination procedures. chemicalbook.comchemicalbook.comorganic-chemistry.org The reaction rate for the reduction of iminium ions is significantly faster than for carbonyl compounds with both reagents. chemicalbook.comorganic-chemistry.org

However, sodium triacetoxyborohydride is often considered more sterically demanding than sodium cyanoborohydride. acs.orgsciencemadness.org This increased steric bulk can lead to higher diastereoselectivity in the reduction of iminium ions, particularly those derived from cyclic or bicyclic ketones. mdma.chacs.orgresearchgate.net For instance, comparisons in the reduction of certain vinylogous urethanes and 4-tert-butylcyclohexanone (B146137) imines demonstrated that cis-selectivity was dramatically enhanced with sodium triacetoxyborohydride. mdma.ch This makes NaBH(OAc)₃ a more useful reagent when specific stereochemical outcomes are desired. researchgate.net

In direct comparisons, sodium triacetoxyborohydride consistently provides higher yields and fewer side products than other reductive amination methods, including those using sodium cyanoborohydride. organic-chemistry.orgnih.gov While NaBH₃CN can be sluggish and inefficient, especially when used with weakly basic amines or aromatic ketones, NaBH(OAc)₃ performs effectively under these challenging conditions. mdma.chscribd.com The use of sodium triacetoxyborohydride often leads to good to excellent isolated yields, with many products being purified by simple extraction without the need for chromatography. sciencemadness.org This contributes to better reproducibility, particularly in complex syntheses.

A significant advantage of sodium triacetoxyborohydride over sodium cyanoborohydride is its improved safety and environmental profile. chemicalbook.com The primary concern with NaBH₃CN is its high toxicity and the potential to liberate highly toxic hydrogen cyanide (HCN) gas, especially upon contact with strong acids or during acidic workup. chemicalbook.comorganic-chemistry.orginterchim.fr This not only poses a direct hazard to researchers but also creates an environmental concern regarding the disposal of cyanide-contaminated waste streams. sciencemadness.orgdatapdf.com In contrast, the byproducts of NaBH(OAc)₃ reactions are non-toxic, eliminating the risk of cyanide contamination in the final product and waste. chemicalbook.comcommonorganicchemistry.com This has been a critical factor in its adoption, particularly in pharmaceutical process development. sciencemadness.orgdatapdf.com

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)
SelectivityExcellent for iminium ions over carbonyls. nih.gov Higher stereoselectivity due to steric bulk. acs.orgsciencemadness.orgGood for iminium ions over carbonyls. chemicalbook.com Lower stereoselectivity. mdma.ch
YieldsConsistently higher yields, effective with weakly basic amines. organic-chemistry.orgnih.govCan be sluggish and give lower yields, particularly with weak bases. mdma.chscribd.com
ByproductsNon-toxic (acetate and borate (B1201080) salts). chemicalbook.comcommonorganicchemistry.comHighly toxic (cyanide salts, potential for HCN gas). chemicalbook.comorganic-chemistry.org
Safety ProfileMuch safer; no toxic byproducts. chemicalbook.comHigh toxicity; risk of HCN liberation. mdma.ch

Evaluation Against Other Borohydride Reagents (e.g., Sodium Borohydride, NaBH₄)

Sodium borohydride (NaBH₄) is a stronger, cheaper, and more common reducing agent than NaBH(OAc)₃. wikipedia.orgacsgcipr.org However, its high reactivity makes it generally unsuitable for one-pot reductive aminations. NaBH₄ readily reduces both aldehydes and ketones, often faster than the imine can form. chemicalbook.comcommonorganicchemistry.com This lack of selectivity leads to the wasteful consumption of the starting carbonyl compound and the formation of alcohol byproducts. sciencemadness.orgacsgcipr.org

To use NaBH₄ for reductive amination, a two-step process is often required where the imine is formed first and then isolated or generated in situ for a sufficient time before the reducing agent is added. organic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.com In contrast, the mildness of sodium triacetoxyborohydride, which reduces aldehydes slowly and most ketones not at all, allows it to be present from the start of the reaction, simplifying the procedure to a single convenient step. chemicalbook.comsciencemadness.orgwikipedia.org The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond in NaBH(OAc)₃, moderating its reducing power compared to NaBH₄. organic-chemistry.orgsciencemadness.org

Comparison with Catalytic Hydrogenation Methods

Catalytic hydrogenation is another widely used method for reductive amination, particularly in large-scale industrial applications due to its economic advantages. mdma.chscribd.com This method typically employs catalysts like platinum, palladium, or nickel. scribd.com While effective, catalytic hydrogenation has significant limitations regarding functional group tolerance. It is incompatible with molecules containing reducible groups such as carbon-carbon multiple bonds, nitro groups, or cyano groups, as these will also be reduced under typical hydrogenation conditions. mdma.chscribd.com Furthermore, catalyst activity can be inhibited by compounds containing divalent sulfur. scribd.com

Sodium triacetoxyborohydride offers much broader functional group compatibility. organic-chemistry.org It is a more selective chemical reagent that does not affect most other reducible functionalities, making it ideal for the synthesis of complex, highly functionalized molecules. mdma.ch While catalytic hydrogenation may be preferable for simple, large-scale syntheses, NaBH(OAc)₃ is the superior choice for laboratory-scale synthesis and for substrates with sensitive functional groups. sciencemadness.org

MethodAdvantagesDisadvantages
Sodium Triacetoxyborohydride- High selectivity for imines chemicalbook.com
  • Excellent functional group tolerance organic-chemistry.org
  • Mild reaction conditions organic-chemistry.org
  • Non-toxic byproducts commonorganicchemistry.com
  • - Higher reagent cost than NaBH₄ acsgcipr.org
  • Water-sensitive chemicalbook.comcommonorganicchemistry.com
  • Sodium Borohydride- Low cost acsgcipr.org
  • Readily available acsgcipr.org
  • - Low selectivity; reduces aldehydes/ketones commonorganicchemistry.com
  • Requires a two-step procedure for amination organic-chemistry.org
  • Catalytic Hydrogenation- Economical for large scale scribd.com
  • High atom economy
  • - Poor functional group tolerance (reduces C=C, NO₂, etc.) mdma.chscribd.com
  • Catalyst can be inhibited scribd.com
  • Requires specialized pressure equipment
  • Assessment of Emerging Alternative Reductants (e.g., Picoline Borane (B79455), Silica-Bound Borohydrides)

    Research into safer and more environmentally friendly reducing agents has led to the development of several alternatives. Among these, picoline borane has emerged as a promising non-toxic substitute for sodium cyanoborohydride. nih.govludger.com Studies have shown that 2-picoline borane can be an equally efficient reducing agent for the reductive amination of carbohydrates, demonstrating similar labeling efficacies to NaBH₃CN without the associated toxicity. nih.govresearchgate.net It is noted as a mild and efficient reductant. researchgate.net While a direct, broad comparison of its performance against sodium triacetoxyborohydride across a wide range of substrates is less documented, its non-toxic nature makes it an attractive "green chemistry" alternative. mdpi.com

    Another area of development involves solid-supported reagents, such as silica-bound borohydrides. These reagents offer the advantage of simplified workup and purification, as the reagent can be removed by simple filtration. While specific comparisons to sodium triacetoxyborohydride are context-dependent, the trend towards solid-supported and less toxic reagents like picoline borane represents an ongoing effort to improve the safety and environmental sustainability of reductive amination processes. researchgate.net

    Advanced Synthetic Strategies and Green Chemistry Initiatives for Sodium Triacetoxyborohydride

    Implementation of Green Chemistry Principles in Sodium Triacetoxyborohydride (B8407120) Chemistry

    Exploration of Renewable Energy Sources for STAB-Mediated Transformations

    The integration of renewable energy sources such as microwave irradiation, electricity (electrochemistry), and light (photochemistry) into organic synthesis offers pathways to reduce reaction times, minimize energy consumption, and access novel reactivity. While direct, widespread application of these energies to STAB-mediated reactions is an emerging field, related transformations provide a strong proof-of-concept for their potential.

    Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates. Studies have demonstrated that reductive aminations can be significantly enhanced using microwave heating. For instance, a protocol using STAB to react various anilines with ketones saw a marked increase in reaction rates and high product yields under microwave conditions. ox.ac.uk In another example, the reductive amination of aldehydes using phenylsilane (B129415) as the reductant was rapidly promoted by microwave energy. researchgate.net Research on solid-supported analogues of STAB has also successfully employed microwave heating to shorten reaction times from hours to minutes, demonstrating a powerful synergy between the two green chemistry principles. jasco.hu This acceleration is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave field. harvard.edu

    Electrosynthesis: Electrochemical methods, which use electrons as "traceless" reagents, represent a frontier in green chemistry. doaj.org The electrochemical reduction of imines—the key intermediate in STAB-mediated reductive aminations—has been successfully demonstrated. organic-chemistry.orgacs.org This approach avoids the need for stoichiometric chemical reductants like STAB, thereby reducing waste. rsc.org Recent protocols have focused on developing waste-minimized electrochemical reductive aminations using recoverable solvent systems like acetonitrile-water azeotropes, further enhancing the environmental credentials of the process. rsc.org The potential to couple STAB with electrochemical processes, perhaps for in-situ regeneration or to access different reactivity, remains an intriguing area for exploration.

    Photochemistry and Sonochemistry: Visible-light photocatalysis offers a means to drive chemical reactions using light, a sustainable energy source. acs.org While direct photocatalytic reduction of imines often employs organic or metal-based photosensitizers, the principles could be adapted to STAB-mediated processes. For instance, light could be used to generate the reactive iminium ion intermediate more efficiently or at lower temperatures. Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. mdpi.com While less explored for reductive aminations, ultrasound has been used to synthesize catalysts for these transformations, suggesting a potential role in enhancing STAB reactivity by improving mass transport and particle dispersion. nih.gov

    Table 1: Potential Applications of Renewable Energy in STAB-Mediated Transformations
    Energy SourceTransformationPotential AdvantagesStatus
    MicrowaveReductive Amination- Drastically reduced reaction times (hours to minutes)
  • Improved reaction yields
  • Demonstrated for STAB and its solid-supported analogues ox.ac.ukjasco.hu
    ElectrochemistryImine Reduction- Eliminates need for chemical reductants
  • High atom economy, reduced waste
  • Demonstrated for the core transformation; direct integration with STAB is exploratory rsc.orgrsc.org
    PhotochemistryImine Formation/Reduction- Driven by sustainable light energy
  • Potential for novel reaction pathways
  • Exploratory; based on analogous photocatalytic reductions acs.org
    SonochemistryReductive Amination- Enhanced mass transport
  • Catalyst activation/dispersion
  • Exploratory; based on catalyst synthesis applications mdpi.comnih.gov

    Development of Solid-Supported Sodium Triacetoxyborohydride Reagents

    A significant advance in making STAB chemistry more amenable to high-throughput synthesis and greener processes is the development of solid-supported reagents. google.com By immobilizing the triacetoxyborohydride moiety on a solid matrix, such as a polymer or silica (B1680970), chemists can overcome several limitations of the soluble reagent. mdma.ch

    The most common approach involves the use of polystyrene-based resins. A polymer-supported borohydride (B1222165) (MP-Borohydride) can be treated with acetic acid in a solvent like tetrahydrofuran (B95107) (THF) to generate the polymer-supported triacetoxyborohydride (MP-Triacetoxyborohydride) in a straightforward, one-step synthesis. mdma.ch These polymer-bound reagents behave as free-flowing beads that can be easily handled and dispensed, making them ideal for automated synthesis platforms. biotage.com

    The primary advantages of using solid-supported STAB include:

    Simplified Purification: At the end of the reaction, the spent reagent and boron-containing byproducts are still attached to the solid support and can be removed by simple filtration. This eliminates the need for aqueous workups and chromatographic purification to remove these impurities. google.comcam.ac.uk

    High-Throughput Synthesis: The ease of handling and purification makes these reagents highly suitable for parallel synthesis, where many reactions are run simultaneously.

    Improved Stability and Handling: While soluble STAB is sensitive to moisture, the polymer-supported version has been found to be shelf-stable, even when stored containing residual solvent. mdma.ch This improves its practicality and reliability.

    Silica has also been explored as a support material. For example, sodium borohydride impregnated on silica gel has been used for the reductive amination of aldehydes, demonstrating that inorganic supports can also serve as effective matrices for these reagents. scispace.com

    Table 2: Comparison of Solid-Supported STAB Reagents
    Support MaterialCommon NamePreparation MethodKey AdvantagesReference
    PolystyreneMP-TriacetoxyborohydrideTreatment of polymer-supported borohydride with acetic acid- Simplified filtration-based workup
  • High stability and capacity (~2 mmol/g)
  • Amenable to automation and flow chemistry
  • mdma.ch
    Silica GelSilica-Supported BorohydrideImpregnation of silica with sodium borohydride (precursor)- Inexpensive and readily available support
  • Effective catalyst for the transformation
  • scispace.com

    Future Research Directions and Untapped Potential in Selective Organic Reductions

    While STAB is a mature reagent, ongoing innovation in organic synthesis continues to open new avenues for its use and identify greener alternatives. Future research is likely to focus on catalysis, expanding substrate scope, and integration into sustainable manufacturing processes.

    Catalytic Reductive Amination: The primary green chemistry drawback of STAB is its use in stoichiometric or excess quantities, which generates significant boron-containing waste. A major future goal is the development of efficient catalytic systems that can replace hydride reagents. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses transition metal catalysts (e.g., iridium or ruthenium) to transiently borrow hydrogen from an alcohol to reduce an in-situ-formed imine, is a leading strategy. rsc.org This approach uses simple alcohols as alkylating agents and generates only water as a byproduct, representing a significant improvement in atom economy.

    Biocatalysis: The demand for enantiomerically pure amines, particularly in the pharmaceutical industry, is driving research into biocatalytic methods. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the reduction of imines and the reductive amination of ketones with exceptional stereoselectivity, operating in aqueous media under mild conditions. acs.org These enzymatic methods offer a highly sustainable alternative to chemical reagents for the synthesis of chiral amines.

    Expanding Synthetic Utility: The unique selectivity of STAB for imines over carbonyls could be exploited in more complex chemical systems. Future research may explore its use in cascade reactions, where an initial reaction generates a carbonyl that is then trapped in a STAB-mediated reductive amination in the same pot. Furthermore, developing new borohydride reagents with tailored reactivity could allow for the selective reduction of other functional groups that are currently challenging to address. wikipedia.org

    Process Chemistry and Flow Synthesis: Integrating advanced reduction methods into continuous flow manufacturing is a key trend for the pharmaceutical and fine chemical industries. unibe.ch Solid-supported reagents like MP-Triacetoxyborohydride are ideally suited for use in packed-bed reactors, allowing for continuous production with simplified purification. mdma.ch Future work will likely focus on combining these immobilized reagents with other green technologies, such as in-line spectroscopic monitoring and real-time optimization, to create highly efficient and waste-minimized synthetic processes. The continued evolution of organic synthesis will undoubtedly see the principles embodied by STAB—mildness and selectivity—carried forward in next-generation catalytic and biocatalytic systems. acs.orgrsc.org

    Q & A

    Q. What methodologies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) obtained for sodium triacetyloxyboranuide across different studies?

    • Methodological Answer : Conduct comparative analysis of experimental conditions (e.g., solvent polarity, concentration). Use high-field NMR (>500 MHz) to resolve signal splitting and isotopic labeling (<sup>13</sup>C) for unambiguous peak assignment. Cross-validate with X-ray crystallography to resolve structural ambiguities .

    Q. How can researchers address contradictions in reported thermodynamic properties (e.g., ΔHsol) of sodium triacetyloxyboranuide?

    • Methodological Answer : Re-evaluate calorimetric protocols (e.g., isothermal titration calorimetry) with rigorous impurity profiling (ICP-MS for trace metals). Compare results with ab initio molecular dynamics simulations to identify systemic errors in experimental setups .

    Q. What strategies optimize the use of sodium triacetyloxyboranuide in air-sensitive reactions without compromising yield?

    • Methodological Answer : Implement glovebox techniques for reagent handling and Schlenk-line setups for reactions. Monitor reaction progress via inline <sup>11</sup>B NMR or Raman spectroscopy. Optimize stoichiometry using Design of Experiments (DoE) to minimize side reactions .

    Data Analysis & Reporting

    Q. How should researchers standardize data reporting for sodium triacetyloxyboranuide to enhance reproducibility?

    • Methodological Answer : Adopt IUPAC guidelines for reporting NMR shifts (referenced to BF3·OEt2) and crystallographic data (CCDC deposition). Include raw datasets and metadata (e.g., humidity levels, solvent lot numbers) in supplementary materials .

    Q. What statistical approaches are appropriate for interpreting variability in catalytic performance data involving sodium triacetyloxyboranuide?

    • Methodological Answer : Apply multivariate regression analysis to isolate variables (e.g., solvent polarity, temperature). Use ANOVA to assess significance and bootstrap resampling to quantify confidence intervals for kinetic parameters .

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